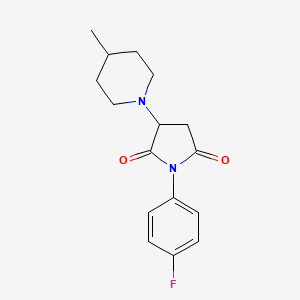![molecular formula C21H18N2 B11564500 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline CAS No. 19850-06-7](/img/structure/B11564500.png)
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbazole moiety linked to an aniline group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline can be synthesized through a condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline in ethanol. The reaction typically involves mixing the two reactants in ethanol and allowing the mixture to react under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole and aniline derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its electronic properties make it suitable for use in organic electronic devices, where it can facilitate charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amine
- N-(4-methoxyphenyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amine
- N-(4-methylphenyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amine
Uniqueness
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent in medicinal chemistry .
Properties
CAS No. |
19850-06-7 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C21H18N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-15H,2H2,1H3 |
InChI Key |
LLTLKCGHMKZLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11564425.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564427.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564428.png)
![1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone](/img/structure/B11564436.png)
![N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564441.png)
![6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11564447.png)
![1-Naphthalen-1-yl-3-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]urea](/img/structure/B11564454.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
![2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564462.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11564469.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-methyl-4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11564476.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11564483.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11564491.png)

